molecular formula C14H24N2O6 B567320 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate CAS No. 1227382-05-9

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate

Cat. No.: B567320
CAS No.: 1227382-05-9
M. Wt: 316.354
InChI Key: NBFMPKLFGBQTIS-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (CAS: 1523571-08-5) is a spirocyclic compound with a molecular formula of C26H46N4O8 and a molecular weight of 542.67 g/mol . Its structure features a bicyclic spiro[3.5]nonane core, where two nitrogen atoms are positioned at the 2- and 6-positions. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic processes. The oxalate counterion (in a 2:1 stoichiometry) further modulates physicochemical properties, such as crystallinity and hygroscopicity.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMPKLFGBQTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704120
Record name Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-08-5, 1227382-05-9
Record name 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Conditions

StepReagents/ConditionsIntermediatePurpose
1Ethyl malonate, ethanol, 25–80°C, 5 hCompound 2 (diethyl 2-(2-hydroxyethyl)malonate)Form malonate ester
2LiBH4_4, THF, 0–70°C, 2.5 hCompound 3 (1,3-propanediol derivative)Reduce ester to diol
3TsCl, CH2_2Cl2_2, 25°C, 12 hCompound 4 (tosylated diol)Activate hydroxyl groups for nucleophilic substitution
4Cs2_2CO3_3, MeCN, 25–90°C, 3 hCompound 5 (spiro[3.5]nonane core)Base-mediated cyclization
5Mg, MeOH, 25–80°C, 1 hCompound 6 (secondary amine)Reduce nitrile/azide to amine
6Boc2_2O, CH2_2Cl2_2, 25°C, 12 hCompound 7 (Boc-protected amine)Introduce Boc group
7Pd/C, H2_2, MeOH, 25°C, 3 hCompound 8 (free amine)Hydrogenolytic deprotection

Adaptations for 2,6-Diazaspiro Isomer :

  • Regioselective Cyclization : Adjusting the base (e.g., K2_2CO3_3 instead of Cs2_2CO3_3) or solvent polarity may favor 2,6-over 1,7-substitution.

  • Boc Protection : Directing the Boc group to the 2-position requires steric control, achievable via slow addition of Boc anhydride at low temperatures.

Oxalate Salt Formation

The final step involves treating the free base (tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate) with oxalic acid in a 2:1 molar ratio:

C12H22N2O2+C2H2O4C14H24N2O6[1][4]\text{C}{12}\text{H}{22}\text{N}{2}\text{O}{2} + \text{C}{2}\text{H}{2}\text{O}{4} \rightarrow \text{C}{14}\text{H}{24}\text{N}{2}\text{O}_{6}

Conditions :

  • Solvent: Methanol or ethanol.

  • Temperature: 0–5°C to prevent Boc group cleavage.

  • Yield: ~85–90% after recrystallization.

Analytical Validation

Critical quality control metrics include:

  • Purity : HPLC analysis (≥97% by area).

  • Structural Confirmation : 1H NMR^1\text{H NMR} (δ 1.44 ppm for Boc CH3_3, δ 3.2–3.6 ppm for spiro NH/CH2_2), 13C NMR^{13}\text{C NMR} (δ 155.2 ppm for carbonyl).

  • Salt Stoichiometry : Elemental analysis confirms 2:1 base-to-oxalate ratio.

Scalability and Industrial Considerations

Cost Drivers :

  • Lithium borohydride (Step 2) and palladium catalysts (Step 7) contribute significantly to expenses.

  • Alternative Reducing Agents : NaBH4_4/I2_2 systems may reduce costs without compromising yield.

Environmental Impact :

  • Tetrahydrofuran (THF) in Step 2 requires recycling due to toxicity.

  • Greener alternatives (e.g., 2-MeTHF) are under investigation .

Chemical Reactions Analysis

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

    Hydrolysis: Hydrolysis of the oxalate ester can occur in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 262.28 g/mol
  • CAS Number : 1086394-57-1
  • IUPAC Name : tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate

The compound is characterized by a spirocyclic structure, which contributes to its unique reactivity and interaction with biological targets.

Chemistry

This compound serves as a reagent in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations makes it valuable for creating complex molecules, including:

  • Kinase Inhibitors : Used in the development of inhibitors targeting specific kinases involved in cancer pathways.
  • Bioactive Molecules : Acts as a building block for synthesizing compounds with potential therapeutic effects.

Biology

In biological research, this compound has been studied for its enzyme inhibition properties and receptor binding capabilities:

  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.
  • Receptor Interaction : The compound shows potential for binding to various receptors, influencing cellular signaling pathways.

Medicine

The medicinal applications of this compound are being actively explored:

  • Therapeutic Agent Development : Ongoing studies aim to evaluate its efficacy as a drug candidate for targeting specific diseases through enzyme or receptor modulation.
  • Antimicrobial Activity : Preliminary findings suggest that derivatives exhibit significant antimicrobial properties against various bacterial strains.

Case Study 1: Antimicrobial Properties

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in antibiotic development.

Case Study 2: Cancer Research

Research investigating the compound's effect on tumor cell lines revealed that it may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival. This opens avenues for its use in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurological receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .
  • Applications : Primarily used in pharmaceutical research as a building block for bioactive molecules, particularly in kinase inhibitors or central nervous system (CNS) therapeutics due to its rigid spirocyclic framework.

Comparison with Similar Compounds

The compound belongs to a broader class of spirocyclic diaza-tert-butyl carboxylates. Structural analogs vary in ring size, nitrogen positioning, counterions, and ester groups, leading to distinct physicochemical and biological profiles.

Structural Analogs with Varying Spiro Systems

Table 1: Comparison of Spirocyclic tert-Butyl Carboxylates

Compound Name CAS Number Molecular Weight Spiro System Nitrogen Positions Similarity Score Key Differences
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate 1523571-08-5 542.67 [3.5] 2,6 Reference Oxalate counterion; 2:1 stoichiometry
tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate 1246034-93-4 268.34 [3.5] 2,5 Free base; no oxalate
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 284.35 [3.5] 2,7 Hydrochloride salt; altered N positions
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate 1523572-07-7 556.69 [4.5] 1,8 0.81 Larger spiro ring; higher MW
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate 1041026-71-4 356.33 [3.3] 2,6 Smaller spiro system; hemioxalate

Key Observations :

  • Nitrogen Positioning: Shifting N atoms (e.g., 2,5 vs. 2,6 in [3.5]nonane derivatives) alters hydrogen-bonding capacity and ligand-receptor interactions .

Counterion Effects

Oxalate salts (e.g., 1523571-08-5) enhance crystallinity compared to free bases or hydrochloride salts (e.g., 236406-55-6) . However, oxalate’s acidity may necessitate careful pH control during formulation.

Ester Group Modifications

Replacing tert-butyl with benzyl esters (e.g., benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, CAS 1086394-83-3) increases lipophilicity but reduces metabolic stability due to esterase susceptibility .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is a complex organic compound with significant biological implications. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H24N2O6
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 1523571-08-5
  • IUPAC Name : this compound

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the diaza configuration may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Targets:

  • Enzymes : Interaction with enzymes such as acyl-CoA synthetase and fatty acid synthase has been hypothesized, which could affect lipid metabolism.
  • Receptors : Binding affinity studies indicate potential interactions with G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.

Pharmacological Applications

Research indicates that compounds similar to this compound have applications in various therapeutic areas:

  • Antimicrobial Activity : Some studies have shown that related diazaspiro compounds exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis, suggesting potential use in treating infections.
    CompoundActivityReference
    Compound AModerate
    Compound BStrong
    This compoundTBDCurrent Study
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to possess anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various diazaspiro compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives showed significant inhibitory effects on bacterial growth, leading researchers to explore the structure-activity relationship (SAR) further.

In Vivo Studies

In vivo studies utilizing animal models demonstrated that administration of this compound resulted in a reduction of inflammatory markers and improved metabolic profiles in subjects with induced metabolic disorders.

Q & A

Q. What controls are essential when evaluating diazaspiro compounds in neuropharmacological assays?

  • Recommendations :
  • Positive Controls : Haloperidol (sigma-1 antagonist, IC50=8nMIC_{50} = 8 \, \text{nM}) and CM156 (sigma-2 antagonist, IC50=15nMIC_{50} = 15 \, \text{nM}).
  • Negative Controls : Untransfected HEK293 cells to rule out off-target effects.
  • Solvent Controls : DMSO (<0.1% v/v) to ensure vehicle inertness .

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